molecular formula C9H8ClNO4 B1586801 Dimethyl 6-chloropyridine-2,3-dicarboxylate CAS No. 32383-03-2

Dimethyl 6-chloropyridine-2,3-dicarboxylate

Cat. No.: B1586801
CAS No.: 32383-03-2
M. Wt: 229.62 g/mol
InChI Key: KEKUTUAIDOVRDG-UHFFFAOYSA-N
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Description

Dimethyl 6-chloropyridine-2,3-dicarboxylate is a pyridine-based dicarboxylate ester synthesized via the reaction of 6-chloropyridine-2,3-dicarboxylic acid with methanol and thionyl chloride. This method yields 64.8 g of the diester from 59.3 g (0.294 mol) of the starting acid, demonstrating high efficiency under controlled conditions . The compound serves as a key intermediate in pharmaceutical synthesis, particularly for pyrrolidine derivatives used in therapeutic applications .

Properties

IUPAC Name

dimethyl 6-chloropyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-4-6(10)11-7(5)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKUTUAIDOVRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363845
Record name Dimethyl 6-chloropyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32383-03-2
Record name 2,3-Dimethyl 6-chloro-2,3-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32383-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 6-chloropyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal method for synthesizing Dimethyl 6-chloropyridine-2,3-dicarboxylate is the esterification of 6-chloropyridine-2,3-dicarboxylic acid with methanol. This process typically requires an acid catalyst and controlled reflux conditions to achieve complete conversion.

  • Starting Material: 6-chloropyridine-2,3-dicarboxylic acid
  • Reagents: Methanol (excess)
  • Catalysts: Strong acids such as sulfuric acid (H2SO4) or hydrochloric acid (HCl)
  • Conditions: Reflux temperature for several hours (commonly 3–8 hours) to ensure full esterification
  • Workup: Purification by recrystallization or column chromatography to isolate the pure dimethyl ester

This classical Fischer esterification is favored due to its simplicity and high yield. The acid catalyst protonates the carboxyl groups, enhancing their electrophilicity and facilitating nucleophilic attack by methanol, leading to the formation of the ester bonds.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity using advanced techniques:

  • Continuous Flow Reactors: These reactors allow precise control of temperature, reaction time, and reagent mixing, leading to improved reproducibility and higher throughput.
  • Automated Systems: Automation reduces human error and enhances safety during handling of corrosive acids and volatile methanol.
  • Purification: Industrial purification often employs crystallization under controlled cooling rates or preparative chromatography to meet stringent quality standards.

The industrial process focuses on maximizing conversion efficiency while minimizing by-products and waste, aligning with green chemistry principles.

Reaction Mechanism Overview

The esterification mechanism involves:

  • Protonation of the carboxyl group by the acid catalyst.
  • Nucleophilic attack by methanol on the carbonyl carbon.
  • Formation of a tetrahedral intermediate.
  • Elimination of water and regeneration of the acid catalyst.

This reversible reaction is driven to completion by using excess methanol and removal of water formed during the reaction.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Scale Industrial Scale
Starting Material 6-chloropyridine-2,3-dicarboxylic acid Same
Solvent Methanol (excess) Methanol (excess)
Catalyst Sulfuric acid or hydrochloric acid Sulfuric acid or hydrochloric acid, optimized
Temperature Reflux (~65°C) Controlled reflux or continuous flow temperature
Reaction Time 3–8 hours 1–4 hours (continuous flow reduces time)
Purification Method Recrystallization or column chromatography Crystallization or preparative chromatography
Yield Typically >85% Typically >90%
Safety Considerations Standard acid handling precautions Automated systems reduce exposure risks

Research Findings and Literature Insights

  • Research confirms that the esterification of 6-chloropyridine-2,3-dicarboxylic acid with methanol under acidic reflux is the most straightforward and efficient method for preparing this compound.
  • Alternative catalysts such as p-toluenesulfonic acid have been explored but sulfuric acid remains preferred due to cost-effectiveness and catalytic strength.
  • The use of continuous flow reactors in industrial production enhances yield and purity by providing uniform reaction conditions and better heat management.
  • The compound’s chlorine substituent allows for further functionalization via nucleophilic substitution, making the purity and integrity of the ester critical for downstream applications.
  • Patent literature (e.g., EP0965589B1) describes processes for manufacturing pyridine-2,3-dicarboxylate derivatives, emphasizing the importance of controlled esterification and purification steps to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-chloropyridine-2,3-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of Dimethyl 6-chloropyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. These interactions can affect biological pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Dicarboxylates

Dimethyl 4-Chloropyridine-2,6-Dicarboxylate (CAS 5371-70-0)
  • Structural Similarity : 0.96 (compared to the target compound) .
  • Key Differences : Chlorine substitution at the 4-position and ester groups at 2,6-positions , contrasting with the 6-chloro-2,3-dicarboxylate configuration.
  • Applications : Positional isomerism alters reactivity in substitution reactions, making it suitable for synthesizing diverse heterocyclic scaffolds.
Diethyl 6-Bromoquinoline-2,3-Dicarboxylate (CAS 892874-41-8)
  • Structural Features: Bromine at the 6-position and ester groups on a quinoline core.
  • Reactivity: The quinoline framework enhances π-stacking interactions, favoring use in optoelectronic materials .

Indole- and Thiophene-Based Dicarboxylates

Dimethyl 1-Benzylindole-2,3-Dicarboxylate
  • Reactivity : Undergoes iodination predominantly at the 5-position (44% yield) and nitration to yield 4-, 5-, 6-, or 7-nitro derivatives depending on substituents .
  • Comparison : The indole core introduces nitrogen-based electron density, directing electrophilic substitutions differently than pyridine derivatives.
Dimethyl 2,5-Dibromothiophene-3,4-Dicarboxylate
  • Structural Features : Bromine atoms at 2,5-positions on a thiophene ring.
  • Applications : Used in polymer chemistry due to sulfur’s electron-rich nature, contrasting with pyridine’s electron-deficient properties .

Dihydropyridine and Imidazopyridine Derivatives

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l)
  • Properties : Yellow solid, 51% yield, m.p. 243–245°C.
  • Key Features: Incorporates a nitrophenyl group and cyano substituent, enhancing steric bulk and electronic complexity compared to the simpler pyridine-based target compound .
Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2d)
  • Properties : Yellow solid, 55% yield, m.p. 215–217°C.
  • Comparison : Benzyl and nitrophenyl groups increase lipophilicity, influencing bioavailability in drug design .

Substituent Effects on Yield and Reactivity

Table 1: Comparative Data for Pyridine/Indole Dicarboxylates

Compound Name Substituents Yield (%) Melting Point (°C) Stereochemical Purity (ee%)
Dimethyl 6-Chloropyridine-2,3-Dicarboxylate 6-Cl, 2,3-COOCH3 64.8 g* Not reported Not reported
Dimethyl 4-Chloropyridine-2,6-Dicarboxylate 4-Cl, 2,6-COOCH3 Not reported Not reported Not reported
Dimethyl 1-Benzylindole-2,3-Dicarboxylate 1-Benzyl, 2,3-COOCH3 44% (iodination) Not reported Not reported
Dimethyl 5-Bromo-4-Nitroindole-2,3-Dicarboxylate 5-Br, 4-NO2, 2,3-COOCH3 70% 134–136 52

*Yield reported as mass (g) due to synthesis scale .

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chlorine and nitro groups enhance electrophilic substitution rates but may reduce yields due to steric hindrance .
  • Steric Effects : Bulky substituents (e.g., benzyl, nitrophenyl) lower reaction yields but improve stereochemical control (e.g., 52% ee for 10ad ).

Biological Activity

Dimethyl 6-chloropyridine-2,3-dicarboxylate (DMCPD) is a chemical compound recognized for its diverse applications in biological and pharmaceutical research. Its molecular formula is C9H8ClNO4, and it features prominently in studies related to enzyme inhibition and drug development. This article provides a detailed examination of the biological activity of DMCPD, supported by data tables and relevant research findings.

DMCPD is synthesized through various methods, often involving the chlorination of pyridine derivatives followed by esterification. The compound serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its structure allows for diverse chemical modifications, which can influence its biological activity.

The biological activity of DMCPD primarily stems from its ability to interact with specific enzymes and receptors. It can act as an inhibitor or modulator , affecting various biological pathways. The chlorine atom in the compound can be substituted with other nucleophiles, enhancing its potential as a therapeutic agent.

Biological Applications

  • Enzyme Inhibition : DMCPD has been identified as an effective inhibitor for several enzymes, making it valuable in drug design. For example, it has been studied for its ability to inhibit metallo-β-lactamases, which are critical in antibiotic resistance mechanisms .
  • Pharmaceutical Development : The compound is utilized as a precursor in developing drugs targeting specific diseases. Its derivatives have shown promising results in inhibiting cancer cell proliferation and modulating immune responses.
  • Agricultural Chemistry : DMCPD is also employed in agrochemical formulations due to its effectiveness against certain pests and pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits metallo-β-lactamases (IC50 = 80 nM)
Anticancer ActivityInduces apoptosis in melanoma cells
Antimicrobial PropertiesEffective against Escherichia coli
Modulation of Immune ResponseEnhances T-cell activation

Detailed Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that DMCPD derivatives exhibit competitive inhibition against various enzymes. For instance, a study highlighted that certain derivatives could reduce the activity of JMJD5 (a histone demethylase) significantly, indicating their potential role in epigenetic regulation .
  • Anticancer Properties : A notable study explored the effects of DMCPD on human melanoma cells (A375). The results indicated that DMCPD induced cell cycle arrest and apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : DMCPD has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 6-chloropyridine-2,3-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of dialkyl acetylenedicarboxylates with chlorinated precursors under controlled conditions. For example, triphenylphosphine-mediated reactions with substituted indole aldehydes yield structurally analogous pyridinedicarboxylates (e.g., dimethyl 9-chloropyrroloindole derivatives) with high regioselectivity . Key parameters include:

  • Temperature : Maintaining 60–80°C to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst : Lewis acids (e.g., ZnCl₂) improve cyclization .
  • Yield Optimization : Stepwise purification (e.g., column chromatography) ensures >90% purity .

Q. Which analytical methods are most effective for characterizing purity and structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

Technique Parameters Application
¹H/¹³C NMR δ 7.8–8.2 ppm (pyridine protons), δ 3.6–4.0 ppm (ester methyl groups)Confirms substituent positions
HPLC-MS Reverse-phase C18 column, acetonitrile/water gradientDetects impurities (<2%) and validates molecular ion peaks (e.g., [M+H]⁺ at m/z 230)
IR Spectroscopy C=O stretches at 1720–1740 cm⁻¹, C-Cl at 650–750 cm⁻¹Verifies functional groups

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations with gas detectors .
  • First Aid : For inhalation, administer oxygen and seek medical attention immediately. For skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can mechanistic studies (e.g., DFT calculations) elucidate reaction pathways in its synthesis?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict transition states and regioselectivity. For example, calculations on analogous acetylenedicarboxylate reactions reveal that electron-withdrawing groups (e.g., Cl) lower activation barriers for cyclization by stabilizing intermediates . Key steps include:

  • Geometry Optimization : B3LYP/6-31G(d) basis set to model reaction coordinates.
  • Energy Profiling : Compare pathways to identify kinetically favored products .

Q. What strategies optimize regioselectivity in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Precursor Design : Use chlorinated pyridinecarboxaldehydes to direct electrophilic substitution .
  • Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups without disrupting the ester moieties .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor para-substitution over meta in dihydrothienopyridine derivatives .

Q. How can researchers resolve contradictions in spectroscopic data between batches?

  • Methodological Answer :

  • Batch Comparison : Use High-Resolution Mass Spectrometry (HRMS) to rule out isotopic impurities (e.g., Cl vs. Br isotopes) .
  • Dynamic NMR : Resolve overlapping signals caused by rotamers or tautomers (e.g., ester conformers) .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., confirming Cl positioning at C6) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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